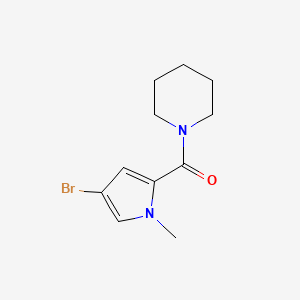
(4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone, also known as BRM-1, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of (4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone is not fully understood, but it is thought to act as a modulator of the GABA-A receptor, a type of receptor that is involved in the regulation of neuronal activity. By modulating the activity of this receptor, (4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone may affect the release of neurotransmitters and the overall function of the nervous system.
Biochemical and Physiological Effects:
Studies have shown that (4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone has a number of biochemical and physiological effects, including the ability to reduce inflammation and pain, enhance memory and learning, and modulate the activity of the nervous system. These effects are thought to be due to the compound's ability to interact with the GABA-A receptor and other molecular targets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone in lab experiments is its ability to modulate the activity of the nervous system, which can be useful in studying various neurological disorders and diseases. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on (4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone, including further studies on its mechanism of action, its potential use in the development of new pain medications, and its applications in materials science. Additionally, studies on the safety and toxicity of (4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone will be important for its potential use in clinical settings.
In conclusion, (4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its ability to modulate the activity of the nervous system and its potential use in the development of new pain medications and materials make it an important area of study for future research.
Métodos De Síntesis
(4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone can be synthesized using a multi-step process that involves the reaction of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid with piperidine and subsequent dehydration using thionyl chloride. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
(4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, (4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In neuroscience, (4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone has been studied for its effects on the brain, particularly in relation to memory and learning. In materials science, (4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
(4-bromo-1-methylpyrrol-2-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-13-8-9(12)7-10(13)11(15)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAAEUNTGPNIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-2-phenylacetamide](/img/structure/B7504602.png)
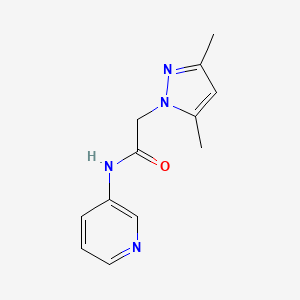
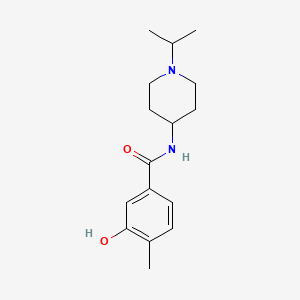
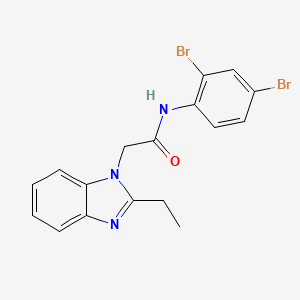
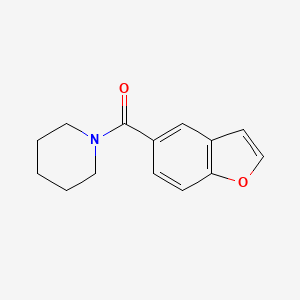

![N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide](/img/structure/B7504627.png)
![N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7504632.png)
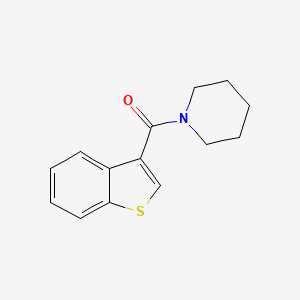
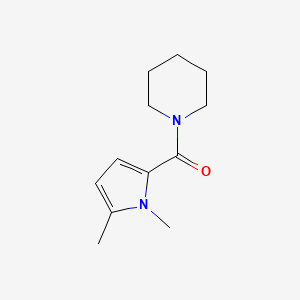

![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504677.png)
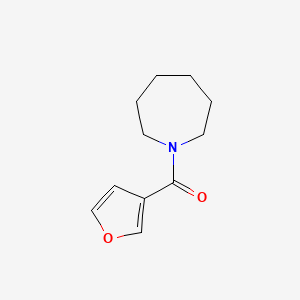
![N-(2-chloro-4-methylphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7504688.png)